2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine
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Overview
Description
2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit certain enzymes and pathways involved in cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of aminopyrazole with a suitable aldehyde, followed by cyclization and functional group modifications . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK inhibitory properties.
Uniqueness
2-Ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine stands out due to its unique structural features, such as the presence of the 4-fluorophenyl group, which enhances its binding affinity and specificity towards CDKs . This makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C17H14FN5 |
---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
4-ethyl-5-(4-fluorophenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-amine |
InChI |
InChI=1S/C17H14FN5/c1-2-13-15(10-3-5-11(18)6-4-10)17-21-9-12-14(23(17)22-13)7-8-20-16(12)19/h3-9H,2H2,1H3,(H2,19,20) |
InChI Key |
ABARUAYDZBVWGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=NC=C3)N |
Origin of Product |
United States |
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